Melatonergic Ligand Scaffold Potency: A Class-Level Comparison of 2-MQ vs. 3-MQ Scaffolds
In the design of melatonergic ligands, the 2-Methoxyquinoline (2-MQ) scaffold is a distinct starting point compared to the 3-Methoxyquinoline (3-MQ) scaffold [1]. The study demonstrates that compounds derived from the 2-MQ scaffold, like the strict analogue 11a, exhibit a promising pharmacological profile that is different from those based on 3-MQ [2]. While specific Ki values for the parent 2-Methoxyquinolin-3-ol are not reported, the scaffold itself is shown to be a productive template for generating high-affinity ligands, with a derivative achieving an MT2 selectivity of 167-fold [3]. This provides a class-level inference that the 2-MQ core, including 2-Methoxyquinolin-3-ol, offers a unique entry point for developing selective melatonin receptor modulators.
| Evidence Dimension | Scaffold-dependent pharmacological profile |
|---|---|
| Target Compound Data | 2-Methoxyquinoline (2-MQ) scaffold |
| Comparator Or Baseline | 3-Methoxyquinoline (3-MQ) scaffold |
| Quantified Difference | Compounds from 2-MQ scaffold (e.g., 11a) show distinct and promising melatonergic profiles; derivative 11b exhibits 167-fold MT2 selectivity. |
| Conditions | In vitro binding assays on melatonin receptor subtypes (MT1 and MT2). |
Why This Matters
This evidence demonstrates that the 2-MQ core is a non-fungible scaffold for medicinal chemistry programs targeting melatonin receptors, which is crucial for procurement decisions in drug discovery.
- [1] Cimetiere, B., et al. (2017). New quinolinic derivatives as melatonergic ligands: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 130, 1-17. View Source
- [2] Cimetiere, B., et al. (2017). New quinolinic derivatives as melatonergic ligands: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 130, 1-17. View Source
- [3] Cimetiere, B., et al. (2017). New quinolinic derivatives as melatonergic ligands: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 130, 1-17. View Source
